molecular formula C12H15NOSi B14165698 Pyridine, 2-[3-(trimethylsilyl)-2-furanyl]- CAS No. 89275-61-6

Pyridine, 2-[3-(trimethylsilyl)-2-furanyl]-

Cat. No.: B14165698
CAS No.: 89275-61-6
M. Wt: 217.34 g/mol
InChI Key: HXEUWENGWIKDHK-UHFFFAOYSA-N
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Description

Pyridine, 2-[3-(trimethylsilyl)-2-furanyl]- is an organic compound that features a pyridine ring substituted with a trimethylsilyl group and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Pyridine, 2-[3-(trimethylsilyl)-2-furanyl]- can be synthesized through the reaction of pyridine with chlorotrimethylsilane in the presence of a base. The reaction typically proceeds under mild conditions, with the base facilitating the substitution of the hydrogen atom on the pyridine ring with the trimethylsilyl group .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Pyridine, 2-[3-(trimethylsilyl)-2-furanyl]- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions typically occur under controlled temperatures and pressures to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

Pyridine, 2-[3-(trimethylsilyl)-2-furanyl]- has several applications in scientific research:

Mechanism of Action

The mechanism by which Pyridine, 2-[3-(trimethylsilyl)-2-furanyl]- exerts its effects involves the interaction of the trimethylsilyl group with various molecular targets. The trimethylsilyl group can act as a protecting group, stabilizing reactive intermediates during chemical reactions. Additionally, the compound can participate in coordination chemistry, forming complexes with metal ions and other molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pyridine, 2-[3-(trimethylsilyl)-2-furanyl]- is unique due to the presence of both the trimethylsilyl group and the furan ring. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in synthesis and research .

Properties

CAS No.

89275-61-6

Molecular Formula

C12H15NOSi

Molecular Weight

217.34 g/mol

IUPAC Name

trimethyl-(2-pyridin-2-ylfuran-3-yl)silane

InChI

InChI=1S/C12H15NOSi/c1-15(2,3)11-7-9-14-12(11)10-6-4-5-8-13-10/h4-9H,1-3H3

InChI Key

HXEUWENGWIKDHK-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C1=C(OC=C1)C2=CC=CC=N2

Origin of Product

United States

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